Ethyl 2,5-dihydroxycinnamate

Description

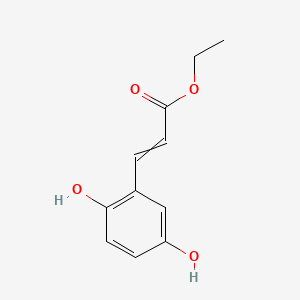

Ethyl 2,5-dihydroxycinnamate (EtDHC) is a cinnamic acid derivative characterized by hydroxyl groups at the 2- and 5-positions of the phenyl ring and an ethyl ester moiety. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{O}_4 $, with a molecular weight of 208.21 g/mol (CAS 40931-15-5) . Synthesized via esterification or Wittig reactions, it exhibits a pale brown crystalline structure, a melting point of 118–120°C, and notable solubility in polar solvents . EtDHC demonstrates diverse bioactivities, including tyrosine kinase inhibition (e.g., targeting EGFR in glioblastoma) and antineoplastic effects .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 3-(2,5-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,12-13H,2H2,1H3 |

InChI Key |

VNBYFUWBOIEPCR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)O)O |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)O)O |

Synonyms |

2,5-MeC ethyl 2,5-dihydroxycinnamate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dihydroxycinnamate can be synthesized through esterification of 2,5-dihydroxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of ethyl-2,5-dihydroxycinnamate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding dihydro derivative.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of ethyl-2,5-dihydroxycinnamate.

Substitution: Various substituted cinnamate esters depending on the reagents used.

Scientific Research Applications

Ethyl 2,5-dihydroxycinnamate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of ethyl-2,5-dihydroxycinnamate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Ester Variants

Ethyl 3,4-Dihydroxycinnamate (CAEE)

- Structure : Hydroxyl groups at 3- and 4-positions.

- Bioactivity : Acts as a NF-κB inhibitor, reducing pro-inflammatory cytokines (TNF-α, IL-1β) in LPS-stimulated BV-2 microglial cells .

- Key Difference : The 3,4-dihydroxy configuration enhances anti-inflammatory activity compared to EtDHC’s 2,5-isomer, highlighting the role of hydroxyl positioning in modulating immune responses.

Methyl 2,5-Dihydroxycinnamate

- Structure : Methyl ester instead of ethyl (Molecular weight: 194.18 g/mol; CAS 63177-57-1) .

- Bioactivity :

- SAR Insight : The smaller methyl group may reduce membrane permeability compared to ethyl, affecting intracellular target engagement.

t-Butyl 2-Hydroxycinnamate (C1) and t-Butyl 4-Hydroxycinnamate (C3)

Functional Analogues: Tyrosine Kinase Inhibitors

This compound (EtDHC)

- Mechanism : Preferentially inhibits wild-type EGFR tyrosine kinase in glioblastoma cells (IC$_{50}$ < 10 μM), with minimal effect on truncated EGFR variants .

- Therapeutic Potential: Synergizes with tyrphostin AG 1478 (targeting truncated EGFR) for glioblastoma treatment .

Tyrphostin AG 1478

- Comparison : Unlike EtDHC, AG 1478 shows higher efficacy against truncated EGFR, underscoring EtDHC’s unique selectivity for wild-type receptors .

Erbstatin Analogues

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | CAS Number | Boiling Point (°C) | Density (g/cm³) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | 208.21 | 40931-15-5 | 407.3 | 1.271 | 1.8 |

| Mthis compound | 194.18 | 63177-57-1 | 392.1* | 1.299* | 1.5 |

| Ethyl 3,4-dihydroxycinnamate | 208.21 | Not provided | 410.5* | 1.285* | 1.7 |

*Estimated values based on structural analogs.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Ethyl 2,5-dihydroxycinnamate?

Methodological Answer: this compound can be synthesized via esterification of 2,5-dihydroxycinnamic acid with ethanol under acidic catalysis. Key steps include:

- Reaction Conditions : Refluxing with ethanol and a catalytic acid (e.g., sulfuric acid) for 4–6 hours.

- Purification : Column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate 3:1).

- Characterization :

Q. How can researchers ensure reliable identification of this compound in complex mixtures?

Methodological Answer: Use orthogonal analytical techniques:

- LC-MS/MS : For high sensitivity and specificity, especially in biological matrices.

- Reference Standards : Compare retention times and spectral data with certified standards (e.g., NIST reference materials) .

- UV-Vis Spectroscopy : Confirm absorbance maxima (~280 nm for cinnamate derivatives) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound derivatives in antifungal applications?

Methodological Answer:

- Derivative Synthesis : Modify the ester group (e.g., methyl, propyl) or hydroxyl positions. Use Claisen-Schmidt condensation or ester interchange reactions .

- Bioactivity Assays :

- In Vitro Antifungal Testing : Use agar dilution or microbroth dilution against Fusarium spp. or Botrytis cinerea.

- Controls : Include positive controls (e.g., fluconazole) and solvent controls.

- SAR Analysis : Correlate substituent electronic effects (Hammett constants) with minimum inhibitory concentrations (MICs) .

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Q. What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Temperature/Humidity : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light Exposure : Use ICH Q1B guidelines for photostability testing .

- Degradation Products : Identify via LC-MS and compare with known oxidative byproducts (e.g., quinones) .

Methodological and Analytical Challenges

Q. How should researchers design experiments to evaluate the esterase resistance of this compound analogues?

Methodological Answer:

- In Vitro Esterase Assays : Incubate compounds with porcine liver esterase (PLE) or human serum; monitor hydrolysis via TLC or LC-MS.

- Kinetic Analysis : Calculate and to compare substrate specificity .

- Molecular Modeling : Use docking simulations (e.g., AutoDock) to predict binding interactions with esterase active sites .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC or EC.

- ANOVA with Post Hoc Tests : Compare means across multiple derivatives; use Tukey’s HSD for pairwise comparisons .

- Principal Component Analysis (PCA) : Reduce dimensionality in multivariate SAR datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.